5-(4-bromophenoxy)-1-phenyl-1H-tetrazole
Description
Properties
IUPAC Name |
5-(4-bromophenoxy)-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAOENYAGZDOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 5-(4-bromophenoxy)-1-phenyl-1H-tetrazole. The compound has shown promising results against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating its effectiveness. For instance, tetrazole derivatives have been reported to exhibit higher activity than standard antibiotics like Ciprofloxacin against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Tetrazoles are also being investigated for their anticancer properties. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed and synthesized, demonstrating significant microtubule destabilization effects, which is crucial for cancer treatment . The ability of these compounds to interfere with cellular processes makes them valuable candidates in the development of new anticancer therapies.
Anti-inflammatory and Analgesic Effects
Tetrazole derivatives have been recognized for their anti-inflammatory and analgesic activities. Research indicates that modifications in the tetrazole structure can enhance these properties, making them suitable for developing new therapeutic agents targeting inflammatory diseases .
Synthesis and Catalysis
The synthesis of this compound has been optimized using various catalytic methods. The use of nano-TiCl4.SiO2 as a catalyst has proven effective in producing high yields of tetrazoles under eco-friendly conditions . This method not only simplifies the synthesis process but also enhances the efficiency and sustainability of producing tetrazole derivatives.
Material Science Applications
Coordination Chemistry
Tetrazoles serve as important ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The unique structural features of this compound allow it to act as an isosteric replacement for carboxylic acids in drug design, potentially improving the pharmacokinetic properties of therapeutic agents .
Explosives and Propellants
The high nitrogen content in tetrazoles makes them suitable candidates for applications in explosives and rocket propellants. Their stability and energy density are advantageous for developing new materials with enhanced performance characteristics in energetic applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Tetrazole Derivatives
Table 1: Key Physical and Spectral Properties of Selected Tetrazole Derivatives
Key Observations :
Halogen Substitution Effects
Table 2: Halogen-Substituted Tetrazole Derivatives
Key Observations :
- Size and Polarizability : Bromine’s larger atomic radius compared to chlorine or iodine may enhance hydrophobic interactions in biological systems, though direct activity data for the target compound is lacking .
- Synthetic Accessibility : Chloro and bromo derivatives are more commonly synthesized than iodo analogues due to cost and handling challenges .
Structural Analogues with Heterocyclic Modifications
Table 3: Tetrazole Derivatives with Extended Heterocycles
Key Observations :
- Synthetic Utility : The sulfonyl derivative in highlights the adaptability of tetrazole scaffolds for conjugation chemistry .
Q & A
Q. What are the optimal synthetic routes for 5-(4-bromophenoxy)-1-phenyl-1H-tetrazole, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cyclization. Key steps include:
Cycloaddition : Reacting nitriles with sodium azide in polar solvents (e.g., DMF) under reflux to form the tetrazole core .
Functionalization : Introducing the 4-bromophenoxy group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura cross-coupling) .
Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
- Critical Parameters : Reaction temperature (70–100°C), catalyst loading (e.g., 5 mol% Pd), and solvent choice (DMF or PEG-400) significantly impact yield .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare experimental H and C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions. For example, the tetrazole ring protons resonate at δ 8.5–9.0 ppm in DMSO-d6 .
- FT-IR : Identify characteristic peaks (e.g., N-H stretching at 3200–3400 cm, C-Br at 560–600 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] at m/z 345.02) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data or reactivity predictions?
- Methodological Answer :
- Step 1 : Perform geometry optimization and vibrational frequency calculations (e.g., using Gaussian 09 with B3LYP/6-31G** basis set) to simulate NMR/IR spectra. Compare with experimental data to identify discrepancies .
- Step 2 : Analyze electron density maps (e.g., Hirshfeld surfaces) to assess intermolecular interactions affecting reactivity. For example, steric hindrance from the bromophenoxy group may reduce nucleophilic substitution efficiency .
- Case Study : A 2020 study resolved conflicting H NMR signals by correlating computational torsion angles with experimental coupling constants .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
Antimicrobial Screening : Use broth microdilution (MIC values against S. aureus and E. coli) .
Enzyme Inhibition : Test inhibition of hMGL (human monoacylglycerol lipase) via fluorometric assays, comparing IC values with known inhibitors .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with fluorine) and correlate changes with activity trends. For example, bulkier groups may enhance binding to hydrophobic enzyme pockets .
Q. How can researchers address low yields in cross-coupling reactions involving the bromophenoxy group?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., SPhos) to improve coupling efficiency .
- Solvent Effects : Use high-boiling solvents (e.g., toluene or DMF) to stabilize intermediates. A 2015 study achieved 78% yield in DMF vs. 45% in THF .
- Additives : Include KI or CsCO to enhance halogen exchange in Suzuki reactions .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the tetrazole ring's stability under acidic conditions?
- Methodological Answer :
- Controlled Experiments : Replicate stability tests (e.g., reflux in 1M HCl) while monitoring degradation via HPLC. A 2024 study noted 90% stability at pH 3–7 but rapid decomposition at pH <2 .
- Mechanistic Insight : Computational modeling (e.g., Fukui indices) can identify electron-deficient regions prone to protonation, explaining pH-dependent instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
